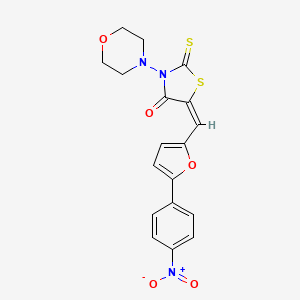

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Description

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a morpholino substituent at position 3 and a 4-nitrophenyl-substituted furan moiety linked via a methylene group. The compound’s structure features:

- A morpholino ring at position 3, enhancing solubility and influencing pharmacokinetic properties due to its polar, non-aromatic nature .

- An (E)-configured exocyclic double bond between the thiazolidinone and furan rings, critical for maintaining stereoelectronic complementarity in binding interactions .

- A 4-nitrophenyl group on the furan ring, contributing strong electron-withdrawing effects that may modulate reactivity and bioactivity .

Synthetic routes for analogous compounds involve condensation of 5-arylfurfural thiosemicarbazones with substituted bromoacetophenones under reflux conditions, followed by purification via recrystallization . Spectral characterization typically includes IR (C=O, C=N, C-S stretches), ¹H-NMR (aromatic protons, exocyclic CH=N), and FAB-MS for molecular ion confirmation .

Properties

IUPAC Name |

(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGHOPXUUNDFTC-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound characterized by its unique structural features, which include a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. This combination suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 366.42 g/mol. The presence of the morpholino group enhances its solubility and biological interaction potential, while the nitrophenyl group may contribute to its reactivity and biological efficacy due to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. Notably, derivatives of thiazolidinones have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The nitrophenyl group enhances the antimicrobial properties through its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Similar thiazolidinone derivatives have been reported to inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth . The structural features of this compound may facilitate interactions with proteins involved in cancer progression.

Molecular docking studies have indicated that this compound interacts favorably with various biological targets, particularly enzymes involved in bacterial cell wall synthesis. These interactions typically involve hydrogen bonding and hydrophobic contacts, which are crucial for their inhibitory action against microbial growth .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) | Thiazolidinone core | Antimicrobial |

| (E)-3-(4-Bromophenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-propen-1-one | Contains phenyl and quinoline | Anticancer |

| (E)-3-(3-Chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-thiazolidin-4-one | Thiazolidinone with pyrrole | Antimicrobial |

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities. For instance, one study synthesized various thiazolidinones and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into structure–activity relationships (SAR) .

Another study highlighted the anticancer potential of similar compounds, demonstrating that certain thiazolidinones could inhibit the proliferation of cancer cells by inducing apoptosis through modulation of cell cycle regulators .

Comparison with Similar Compounds

Table 1: Structural and Analytical Data of Selected Thiazole/Thiazolidinone Derivatives

*Calculated molecular weight based on formula.

Key Observations:

- The morpholino group in the target compound replaces aromatic substituents (e.g., methoxyphenyl in Compound 7), likely improving solubility and reducing cytotoxicity by avoiding bulky hydrophobic groups .

- IR spectra consistently show C=N (~1590 cm⁻¹) and C-S (~1250 cm⁻¹) stretches across analogs, confirming core structural integrity .

Table 2: Cytotoxic and Antifungal Activities

Key Observations:

- Chloro and nitro substituents on the furan ring correlate with improved anticancer activity (e.g., Compound 8: IC₅₀ = 125 µg/mL vs. NIH/3T3 IC₅₀ > 500 µg/mL) .

- The absence of a morpholino group in tested analogs suggests the target compound’s pharmacokinetic profile may differ, warranting further study.

Q & A

Q. 1.1. What are the standard synthetic protocols for (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves condensation of a morpholino-containing thiosemicarbazide with appropriate carbonyl derivatives. For example:

- Procedure : Refluxing a mixture of 3-morpholinothiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and 5-(4-nitrophenyl)furan-2-carbaldehyde (0.03 mol) in DMF/acetic acid (5:10 mL) for 2 hours .

- Optimization : Solvent selection (DMF vs. THF), molar ratios (excess aldehyde for improved yield), and temperature control (reflux vs. microwave-assisted methods) are critical. Post-synthesis purification via recrystallization (DMF-ethanol) ensures purity .

Q. 1.2. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- FT-IR : Identifies thioxo (C=S, ~1200 cm⁻¹) and morpholino (C-O-C, ~1100 cm⁻¹) groups .

- NMR : NMR confirms the (E)-configuration of the methylene group (δ 7.5–8.5 ppm for aromatic protons; δ 8.2–8.5 ppm for nitrophenyl substituents) .

- X-ray crystallography : Resolves stereochemistry and crystallographic packing, often revealing planar thiazolidinone rings .

Advanced Research Questions

Q. 2.1. What computational methods are used to predict electronic properties and bioactivity?

- DFT calculations : Optimize molecular geometry, HOMO-LUMO gaps (e.g., ~4.2 eV for similar derivatives), and electrostatic potential maps to predict reactivity .

- Molecular docking : Screens against targets like EGFR (PDB ID: 1M17) or bacterial enzymes (e.g., FabH) to rationalize antibacterial/anticancer activity .

- MD simulations : Assess stability in lipid bilayers for membrane permeability studies .

Q. 2.2. How are biological activities (e.g., anticancer, antimicrobial) evaluated methodologically?

Q. 2.3. How do researchers address contradictions in reported biological data?

- Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardization via OECD guidelines (e.g., Test No. 423 for acute toxicity) is recommended .

- Statistical validation : Use ANOVA with post-hoc Tukey tests to compare replicate data (e.g., 4 replicates with 5 plants each) .

Q. 2.4. What experimental designs are employed to study structure-activity relationships (SAR)?

Q. 2.5. How is environmental impact assessed for this compound?

- Degradation studies : Hydrolysis (pH 5–9) and photolysis under UV light (λ = 254 nm) to quantify half-life .

- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests .

Methodological Challenges and Solutions

Q. 3.1. What are common pitfalls in synthesizing morpholino-thiazolidinone hybrids, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.